2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and pyridine-3-carboxylic acid.
Condensation Reaction: The first step involves a condensation reaction between 5-chloro-2-methoxybenzaldehyde and pyridine-3-carboxylic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Oxidation: The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by maintaining a steady flow of reactants and products through a reactor.
Catalytic Processes: The use of heterogeneous catalysts can enhance the reaction efficiency and selectivity, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenylpyridine carboxylic acids, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound is used in the synthesis of pharmaceutical compounds and neonicotinoid insecticides.
2-Chloro-5-methylpyridine: It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.
Uniqueness
2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxy group on the phenyl ring, along with the carboxylic acid functionality on the pyridine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-5-4-8(14)7-10(11)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNJSLQMIWCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687953 |
Source
|
Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-10-8 |
Source
|
Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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